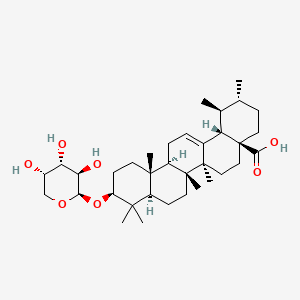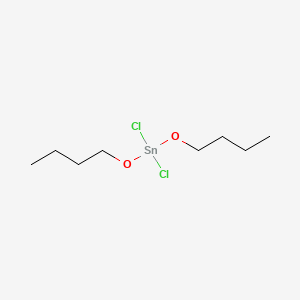
Dibutoxydichlorostannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxydichlorostannane is an organotin compound with the chemical formula C8H18Cl2O2Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutoxydichlorostannane can be synthesized through the reaction of tin tetrachloride with butanol. The reaction typically occurs under reflux conditions, where tin tetrachloride is added to butanol in the presence of a suitable solvent. The reaction proceeds as follows:
SnCl4+2C4H9OH→C8H18Cl2O2Sn+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the distillation of the product to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxydichlorostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutoxytin oxide.
Reduction: It can be reduced to form dibutoxytin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are commonly used.
Major Products Formed
Oxidation: Dibutoxytin oxide.
Reduction: Dibutoxytin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutoxydichlorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of dibutoxydichlorostannane involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by binding to the active sites of enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Tributyltin chloride
Uniqueness
Dibutoxydichlorostannane is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
66499-05-6 |
|---|---|
Formule moléculaire |
C8H18Cl2O2Sn |
Poids moléculaire |
335.84 g/mol |
Nom IUPAC |
dibutoxy(dichloro)stannane |
InChI |
InChI=1S/2C4H9O.2ClH.Sn/c2*1-2-3-4-5;;;/h2*2-4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
LGXWTBCZNQFBEL-UHFFFAOYSA-L |
SMILES canonique |
CCCCO[Sn](OCCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


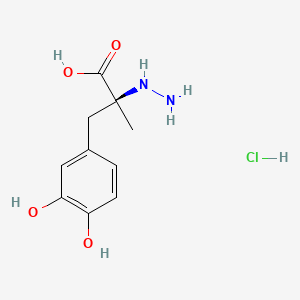
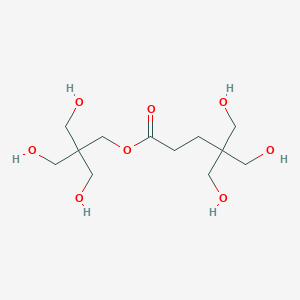

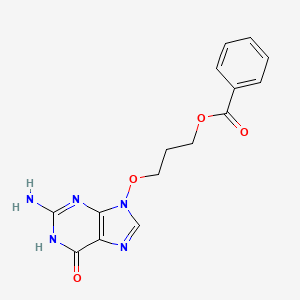
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
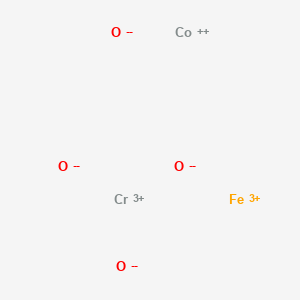
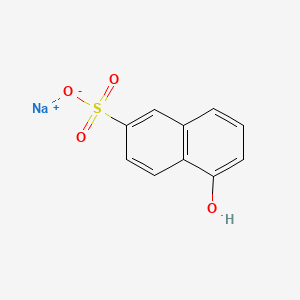
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
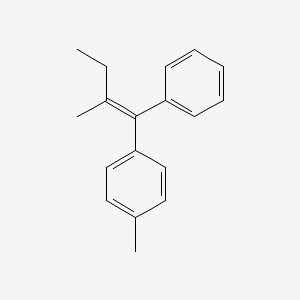
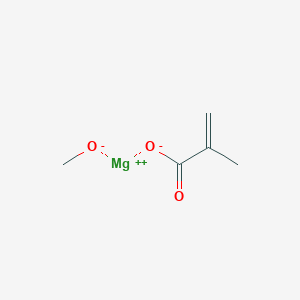
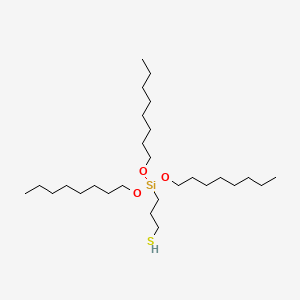

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
